molecular formula C16H21ClN4O3 B5491188 N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide

N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide

Cat. No.: B5491188
M. Wt: 352.81 g/mol
InChI Key: QEUXOBRTYWVAJX-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a chloropyridine moiety, a tetrahydrofuran ring, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the chloropyridine intermediate: Starting with 2-chloropyridine, various functional groups can be introduced through halogenation, nitration, or other substitution reactions.

    Synthesis of the tetrahydrofuran-2-ylcarbonyl piperazine: This can be achieved by reacting tetrahydrofuran with piperazine under specific conditions to form the desired intermediate.

    Coupling reaction: The final step involves coupling the chloropyridine intermediate with the tetrahydrofuran-2-ylcarbonyl piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or tetrahydrofuran rings.

    Reduction: Reduction reactions could target the chloropyridine moiety or other functional groups.

    Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the chloropyridine ring.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for biological receptors or enzymes.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-[4-(morpholin-4-yl)acetamide]: Similar structure but with a morpholine ring instead of a tetrahydrofuran ring.

    N-(5-chloropyridin-2-yl)-2-[4-(piperidin-1-yl)acetamide]: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of N-(5-chloropyridin-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c17-12-3-4-14(18-10-12)19-15(22)11-20-5-7-21(8-6-20)16(23)13-2-1-9-24-13/h3-4,10,13H,1-2,5-9,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUXOBRTYWVAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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